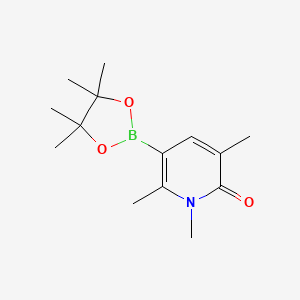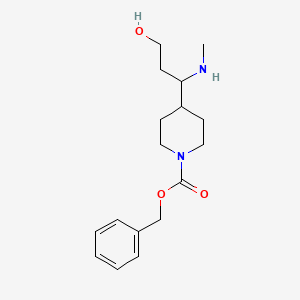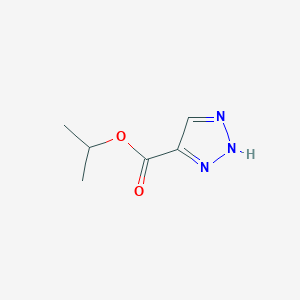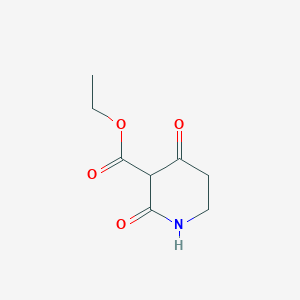![molecular formula C9H7N3S B13978826 1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole CAS No. 565470-86-2](/img/structure/B13978826.png)
1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,2,4]Thiadiazino[4,3-a]benzimidazole: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,4]Thiadiazino[4,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or 1,3-dichloropropane in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired heterocyclic scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-[1,2,4]Thiadiazino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1H-[1,2,4]Thiadiazino[4,3-a]benzimidazole serves as a valuable intermediate in organic synthesis.
Biology and Medicine: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated for its potential as a therapeutic agent in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Thiadiazino[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1H-Benzimidazole: Shares the benzimidazole core but lacks the thiadiazine ring.
1,3,4-Thiadiazole: Contains the thiadiazole ring but does not have the benzimidazole moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A related heterocyclic compound with a triazole ring fused to the thiadiazine ring.
Uniqueness: 1H-[1,2,4]Thiadiazino[4,3-a]benzimidazole is unique due to its combined benzimidazole and thiadiazine structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Properties
CAS No. |
565470-86-2 |
|---|---|
Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
1H-[1,2,4]thiadiazino[4,3-a]benzimidazole |
InChI |
InChI=1S/C9H7N3S/c1-2-4-8-7(3-1)10-9-11-13-6-5-12(8)9/h1-6H,(H,10,11) |
InChI Key |
GSAWZLAARZEUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CSN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)





![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

